![molecular formula C8H11N3O2 B2836744 (2R)-N-(Cyanomethyl)-1-methyl-5-oxopyrrolidine-2-carboxamide CAS No. 2305174-44-9](/img/structure/B2836744.png)
(2R)-N-(Cyanomethyl)-1-methyl-5-oxopyrrolidine-2-carboxamide
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Description
“(2R)-N-(Cyanomethyl)-1-methyl-5-oxopyrrolidine-2-carboxamide” is a complex organic compound. The “2R” indicates that it is a chiral molecule, and the configuration at the chiral center is "R" . The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a carboxamide group (-CONH2), a methyl group (-CH3), and a cyanomethyl group (-CH2CN).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the carboxamide and cyanomethyl groups, and the creation of the chiral center with the correct configuration. Retrosynthetic analysis could be used to plan the synthesis, breaking down the target molecule into simpler precursor structures .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction or NMR spectroscopy could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the cyanomethyl group could participate in reactions such as nucleophilic substitution or elimination . The carboxamide group could undergo hydrolysis, among other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2R)-N-(cyanomethyl)-1-methyl-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-11-6(2-3-7(11)12)8(13)10-5-4-9/h6H,2-3,5H2,1H3,(H,10,13)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXLIEFOFUAWHD-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-N-(Cyanomethyl)-1-methyl-5-oxopyrrolidine-2-carboxamide |
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